Cas no 937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide)

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide structure
937046-96-3 structure
商品名:N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
CAS番号:937046-96-3
MF:C10H13N3O2
メガワット:207.229121923447
MDL:MFCD12068393
CID:844613
PubChem ID:50999066

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide 化学的及び物理的性質

名前と識別子

    • tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate
    • Carbamic acid, N-(2-cyano-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester
    • tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate
    • tert-butyl N-(2-cyanopyrrol-1-yl)carbamate
    • 1-N-Boc-Amino-2-cyanopyrrole
    • N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
    • SXUSNFHKHIJDRN-UHFFFAOYSA-N
    • PB23986
    • FCH1629140
    • TZ000838
    • AB0027760
    • AX8224459
    • ST24025791
    • W9633
    • tert-Butyl (2-cyano-1H-pyrrol-1-yl);carbamate
    • 2-Cyano-pyrrol-1-yl-car
    • 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate (ACI)
    • NS00006411
    • MFCD12068393
    • AKOS015919803
    • SCHEMBL66516
    • DB-371829
    • CS-0037682
    • 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester
    • 1-(Boc-amino)-2-cyanopyrrole
    • DTXSID00679391
    • 1-(Boc-amino)-2-pyrrolecarbonitrile
    • EC 810-524-9
    • tert-Butyl(2-cyano-1H-pyrrol-1-yl)carbamate
    • EN300-120186
    • (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester
    • 937046-96-3
    • AS-35837
    • SY020951
    • (2-CYANO-PYRROL-1-YL)-CARBAMIC ACID TERT-BUTYL ESTER
    • MDL: MFCD12068393
    • インチ: 1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14)
    • InChIKey: SXUSNFHKHIJDRN-UHFFFAOYSA-N
    • ほほえんだ: N#CC1N(NC(OC(C)(C)C)=O)C=CC=1

計算された属性

  • せいみつぶんしりょう: 207.10100
  • どういたいしつりょう: 207.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.12
  • PSA: 67.05000
  • LogP: 1.91138

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide セキュリティ情報

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
51549-5/G
1-N-BOC-AMINO-2-CYANOPYRROLE
937046-96-3 97%
5/G
$350 2022-06-02
Enamine
EN300-120186-0.25g
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-96-3 95%
0.25g
$53.0 2023-02-15
Enamine
EN300-120186-5.0g
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-96-3 95%
5.0g
$410.0 2023-02-15
Enamine
EN300-120186-0.1g
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-96-3 95%
0.1g
$36.0 2023-02-15
Enamine
EN300-120186-10.0g
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-96-3 95%
10.0g
$608.0 2023-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108322-5g
N-(2-Cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-96-3 98%
5g
¥273.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20122103-10G
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-96-3 97%
10g
¥ 303.00 2023-04-12
Ambeed
A199211-1g
tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate
937046-96-3 98%
1g
$6.0 2025-03-04
AstaTech
51549-1/G
1-N-BOC-AMINO-2-CYANOPYRROLE
937046-96-3 97%
1g
$10 2023-09-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JH831-200mg
N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
937046-96-3 97%
200mg
109.0CNY 2021-07-14

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  1 h, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  0 °C
リファレンス
Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Zheng, Jun; Cao, Guo-rui, Huaxue Shiji, 2020, 42(5), 608-611

Synthetic Routes 2

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  -7 °C; 1 h, 0 °C
1.2 Reagents: Dimethylformamide ;  1 h, 5 °C
リファレンス
Preparation of pyrrolotriazine derivatives as Btk inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ;  rt → 0 °C; 20 min, < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  45 min, < 5 °C; 5 °C → rt
リファレンス
Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  < 5 °C; 1 h, 0 °C
リファレンス
Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation
, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん
リファレンス
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir
Roy, Sarabindu; Yadaw, Ajay; Roy, Subho; Sirasani, Gopal; Gangu, Aravind; et al, Organic Process Research & Development, 2022, 26(1), 82-90

Synthetic Routes 6

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  0 °C; 20 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  30 min, < 5 °C; 30 min, 0 °C
リファレンス
Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP)
, China, , ,

Synthetic Routes 7

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  rt → 0 °C; < 5 °C; 20 min, < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  < 5 °C; 45 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  cooled
リファレンス
Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  < 5 °C; 1 h, 0 °C
リファレンス
Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response
, World Intellectual Property Organization, , ,

Synthetic Routes 9

はんのうじょうけん
1.1 Solvents: Dimethylformamide ,  Acetonitrile ;  0 °C
リファレンス
Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor
Collin, Marie-Pierre ; Lobell, Mario; Huebsch, Walter; Brohm, Dirk; Schirok, Hartmut; et al, ChemMedChem, 2018, 13(5), 437-445

Synthetic Routes 10

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  1 h, 0 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium carbonate Solvents: Water ;  neutralized
リファレンス
Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant
, China, , ,

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ;  0 °C; 1 h, -5 °C
1.2 1 h, -5 °C; 2 h, -5 °C
1.3 Reagents: Water ;  1 h, -5 °C; 2 h, 0.09 MPa, 30 °C
リファレンス
Green preparation of remdesivir intermediate
, China, , ,

Synthetic Routes 12

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  rt → 0 °C; < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  < 5 °C; 45 min, 0 °C; 0 °C → rt
リファレンス
Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 13

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C
1.3 Reagents: Water
リファレンス
N-heterocycle-containing derivative and its pharmaceutical application
, China, , ,

Synthetic Routes 14

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  1 h, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
リファレンス
Preparation of CDK kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  0 °C; 30 min, 0 °C; 45 min, 0 °C
1.2 Solvents: Dimethylformamide ;  45 min, 0 °C; 0 °C → 25 °C
リファレンス
FGFR inhibitor and medical application thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 16

はんのうじょうけん
リファレンス
Piperidine derivatives as jak3 inhibitors
, United States, , ,

Synthetic Routes 17

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  1 h, 0 °C
リファレンス
Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 18

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  2.5 h, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium bicarbonate Solvents: Water ;  < 25 °C
1.3 Solvents: Dimethylformamide ,  Water ;  2 h, 22 °C
リファレンス
Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 19

はんのうじょうけん
1.1 Solvents: Dimethylformamide ,  Acetonitrile ;  < 5 °C; 45 min, < 5 °C; 30 min, < 5 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium carbonate Solvents: Water
リファレンス
Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine
, China, , ,

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products

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Amadis Chemical Company Limited
(CAS:937046-96-3)N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
A848413
清らかである:99%
はかる:100g
価格 ($):250.0